molecular formula C11H23NOS B14334886 O-Ethyl dibutylcarbamothioate CAS No. 106341-97-3

O-Ethyl dibutylcarbamothioate

Cat. No.: B14334886
CAS No.: 106341-97-3
M. Wt: 217.37 g/mol
InChI Key: OHLYKIMHSOGKFV-UHFFFAOYSA-N
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Description

O-Ethyl dibutylcarbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and an ethyl group (C2H5)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl dibutylcarbamothioate typically involves the reaction of dibutylamine with carbon disulfide (CS2) followed by the addition of ethyl iodide (C2H5I). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Dibutylamine with Carbon Disulfide: [ \text{C4H9NH2} + \text{CS2} \rightarrow \text{C4H9NHCS2H} ]

    Addition of Ethyl Iodide: [ \text{C4H9NHCS2H} + \text{C2H5I} \rightarrow \text{C4H9NHC(O)SC2H5} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl dibutylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiols

    Substitution: Formation of various alkyl or aryl derivatives

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Ethyl dibutylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • O-Methyl dibutylcarbamothioate
  • O-Propyl dibutylcarbamothioate
  • O-Butyl dibutylcarbamothioate

Uniqueness

O-Ethyl dibutylcarbamothioate is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

106341-97-3

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

O-ethyl N,N-dibutylcarbamothioate

InChI

InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(14)13-6-3/h4-10H2,1-3H3

InChI Key

OHLYKIMHSOGKFV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)OCC

Origin of Product

United States

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